N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide
CAS No.: 898455-22-6
Cat. No.: VC6724844
Molecular Formula: C23H19N3O3
Molecular Weight: 385.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898455-22-6 |
|---|---|
| Molecular Formula | C23H19N3O3 |
| Molecular Weight | 385.423 |
| IUPAC Name | N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C23H19N3O3/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)18-9-7-8-17(14-18)25-22(27)15-29-19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,25,27) |
| Standard InChI Key | GPNQSRZXGCPBCZ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide is systematically named according to IUPAC conventions, reflecting its quinazolinone backbone substituted at the 3-position with a phenyl group bearing a 2-phenoxyacetamide moiety. The compound’s molecular formula () and weight (385.423 g/mol) align with related derivatives, such as its regioisomer N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide (CAS 903309-35-3), which shares identical stoichiometry but differs in substituent positioning.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 898455-22-6 |
| Molecular Formula | |
| Molecular Weight | 385.423 g/mol |
| IUPAC Name | N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4 |
| InChIKey | GPNQSRZXGCPBCZ-UHFFFAOYSA-N |
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide likely follows multi-step protocols common to quinazoline derivatives. A plausible route involves:
-
Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea to yield 3,4-dihydroquinazolin-4-one intermediates.
-
N-Alkylation: Introduction of the 3-phenyl group via alkylation or nucleophilic substitution, as demonstrated in the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
-
Acylation: Attachment of the phenoxyacetamide moiety using chloroacetyl chloride and subsequent coupling with phenol under basic conditions.
Structural Analogues and Activity Trends
Modifications to the quinazoline scaffold significantly influence biological activity. For example:
-
Replacement of the phenoxy group with a thioether (e.g., 2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide, CAS 855776) reduces molecular weight (325.4 g/mol) and alters electronic properties, potentially affecting target binding .
-
Substitution at the phenyl ring’s para position (as in CAS 903309-35-3) versus meta (CAS 898455-22-6) may modulate steric interactions in enzyme active sites.
Physicochemical Properties and Drug Likeness
Solubility and Stability
Experimental solubility data for N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide remain unreported, but analogous compounds exhibit limited aqueous solubility due to hydrophobic aromatic systems. Stability under physiological conditions is inferred to be moderate, with susceptibility to hydrolysis at the amide bond under acidic or basic conditions.
Predicted ADME Profiles
Computational models suggest moderate gastrointestinal absorption and blood-brain barrier permeability, consistent with its molecular weight (<500 Da) and moderate lipophilicity. The compound’s two hydrogen bond donors and five acceptors align with Lipinski’s rule of five, indicating favorable oral bioavailability potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume